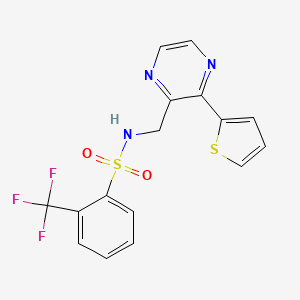

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazine-thiophene hybrid core linked to a 2-(trifluoromethyl)benzenesulfonamide group. The compound’s structure combines a heteroaromatic pyrazine ring substituted with a thiophene moiety, which is connected via a methylene bridge to the sulfonamide group. The trifluoromethyl (-CF₃) substituent on the benzene ring enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetic properties .

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S2/c17-16(18,19)11-4-1-2-6-14(11)26(23,24)22-10-12-15(21-8-7-20-12)13-5-3-9-25-13/h1-9,22H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZQYCAHBQLFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote electrophilic substitution.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits diverse reactivity due to its heterocyclic and sulfonamide structural features. Key reaction pathways include:

Substitution Reactions

-

Sulfonamide Group Reactivity : The sulfonamide (-SO₂-NH-) moiety can undergo nucleophilic substitution at the nitrogen center. For example, displacement of the hydrogen atom by alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride) under basic conditions .

-

Trifluoromethyl Group Stability : The electron-withdrawing trifluoromethyl (-CF₃) group enhances the stability of the aromatic ring, reducing susceptibility to electrophilic substitution.

Coupling Reactions

-

Thiophenyl and Pyrazinyl Groups : The thiophene and pyrazine rings may participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) under palladium catalysis, enabling functionalization at these positions .

Oxidation and Reduction

-

Sulfonamide Oxidation : The sulfonamide group can be oxidized to sulfonyl chloride or sulfonic acid derivatives under strong oxidizing agents (e.g., H₂O₂, HCl).

-

Reduction of Pyrazine : The pyrazine ring may undergo reduction to dihydropyrazine or fully saturated derivatives using reagents like LiAlH₄ or catalytic hydrogenation.

Comparative Analysis with Related Compounds

Biological and Chemical Implications

The compound’s reactivity profile suggests applications in:

-

Drug Design : Modulation of sulfonamide groups to target specific enzymes/receptors .

-

Materials Science : Functionalization via coupling reactions for advanced materials .

Thermodynamic Considerations :

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. The following points summarize key findings:

- Mechanism of Action : The compound exhibits activity against various viruses by inhibiting viral replication processes. It has shown effectiveness against HIV and influenza viruses, with studies indicating it can reduce viral loads in infected cell cultures significantly .

- Comparative Efficacy : In vitro studies have demonstrated that N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide performs comparably to established antiviral agents, making it a candidate for further development .

- Case Studies : A notable study published in MDPI highlighted the compound's effectiveness against a range of RNA viruses, showcasing its broad-spectrum antiviral potential .

Anticancer Applications

The compound also shows promise in oncology:

- Targeting Cancer Cells : Research indicates that this compound can selectively target cancer cells, potentially leading to reduced side effects compared to traditional chemotherapeutics .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has demonstrated enhanced efficacy in preclinical models, suggesting that it could be part of combination therapies for improved treatment outcomes .

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance yield and purity:

- Synthetic Pathways : Various synthetic routes have been explored, including modifications to the thiophene and pyrazine moieties to improve biological activity .

- Derivatives Exploration : Researchers are investigating derivatives of this compound to enhance its pharmacological properties, focusing on modifications that could improve solubility and bioavailability while maintaining antiviral and anticancer activities .

Mechanism of Action

The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can improve its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with sulfonamide derivatives documented in the provided evidence, focusing on structural motifs, substituent effects, and inferred structure-activity relationships (SAR).

Core Heterocyclic Modifications

Target Compound vs. Benzothiazole-Thiophene Analogs ():

Compounds 76–84 in share a N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) sulfonamide scaffold. Key differences include:

- Heterocyclic Core: The target compound replaces the benzothiazole ring with a pyrazine-thiophene system. Pyrazine’s electron-deficient nature may alter binding interactions compared to benzothiazole, which is more lipophilic and sterically bulky.

- Linker Flexibility: The target compound employs a methylene bridge between the pyrazine and sulfonamide groups, whereas compounds 76–84 directly attach the sulfonamide to the thiophene ring.

Example Analog (Compound 77):

- Structure: N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4′-(trifluoromethyl)biphenyl-4-sulfonamide.

- Key Feature: A biphenyl sulfonamide with a terminal -CF₃ group.

Trifluoromethyl Substituent Effects

The -CF₃ group is a critical pharmacophore in both the target compound and analogs like Compound 77 () and 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ().

- Role of -CF₃: Enhances metabolic stability and hydrophobic interactions in binding pockets. In , the -CF₃-containing compound exhibits a melting point of 211–214°C, suggesting high crystallinity and purity, which may correlate with improved bioavailability .

Sulfonamide Group Variations

- N-Substitution: The target compound’s sulfonamide is unsubstituted (N–H), while analogs in and feature N-isopropyl or N-cyclopropyl groups. N-alkylation can modulate solubility and membrane permeability.

- Aromatic vs. Aliphatic Linkages: The target compound uses a benzene ring, whereas Example 57 () incorporates a pyrazolo[3,4-d]pyrimidine system. Such variations influence electronic properties and steric demands.

Data Table: Structural and Functional Comparison

Research Findings and SAR Insights

- Heterocyclic Core Impact: Benzothiazole-thiophene analogs () exhibit potent enzyme inhibition, likely due to the planar benzothiazole ring’s ability to engage in hydrophobic interactions. The target compound’s pyrazine-thiophene core may offer improved solubility due to pyrazine’s polarity .

- Trifluoromethyl Positioning: In biphenyl systems (Compound 77), terminal -CF₃ groups enhance binding affinity, whereas the target compound’s -CF₃ on the benzene ring may optimize steric complementarity with target enzymes.

- Synthetic Feasibility: The use of Suzuki-Miyaura coupling in (e.g., boronic acid intermediates) suggests viable routes for synthesizing the target compound’s pyrazine-thiophene core .

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

The compound can be classified based on its molecular structure, which includes a thiophene ring, a pyrazine moiety, and a trifluoromethyl group. Its molecular formula is C₁₅H₁₂F₃N₃O₂S, and it has a molecular weight of approximately 363.34 g/mol.

Research indicates that this compound may act as a neurokinin 1 (NK1) receptor antagonist , which is significant in the context of various neurological disorders. Antagonism at NK1 receptors has implications for pain management and the treatment of anxiety and depression. The precise mechanism involves blocking the action of substance P, a neuropeptide associated with inflammatory processes and pain transmission.

Antiviral Properties

Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance, derivatives with similar structural features have shown promising activity against viral infections by inhibiting viral replication at low micromolar concentrations (e.g., EC₅₀ values ranging from 130 to 263 μM) .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar scaffolds exhibit significant anticancer properties. For example, compounds containing thiophene and pyrazine rings have been tested against various cancer cell lines, showing IC₅₀ values in the nanomolar range for specific targets such as FGFR1 and FGFR2 .

Case Studies

- Neurokinin Receptor Studies : A study evaluating NK1 receptor antagonists found that compounds structurally related to this compound exhibited significant efficacy in reducing pain responses in animal models .

- Antiviral Efficacy : Another investigation into N-Heterocycles revealed that certain derivatives exhibited antiviral activity comparable to established antiviral agents, reinforcing the potential of this compound class in therapeutic applications against viral pathogens .

Data Table: Biological Activity Summary

Q & A

Q. How to design a robust protocol for scaling up synthesis?

- Methodological Answer :

- Process Chemistry : Replace chromatographic purifications with crystallization (e.g., using EtOAc/hexane gradients).

- Quality Control : Implement in-line PAT tools (FTIR, Raman) to monitor intermediate formation.

- Safety : Assess thermal stability of intermediates via DSC to prevent exothermic decomposition during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.